2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide 2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15282213
InChI: InChI=1S/C16H18ClN3O2/c17-12-5-7-14(8-6-12)22-11-16(21)19-15-9-10-18-20(15)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,19,21)
SMILES:
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol

2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide

CAS No.:

Cat. No.: VC15282213

Molecular Formula: C16H18ClN3O2

Molecular Weight: 319.78 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide -

Specification

Molecular Formula C16H18ClN3O2
Molecular Weight 319.78 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-(2-cyclopentylpyrazol-3-yl)acetamide
Standard InChI InChI=1S/C16H18ClN3O2/c17-12-5-7-14(8-6-12)22-11-16(21)19-15-9-10-18-20(15)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,19,21)
Standard InChI Key JOAWIXPOLBQGID-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that has garnered significant attention in the scientific community, particularly in the field of medicinal chemistry. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group and a cyclopentyl-substituted pyrazole moiety. It is classified as an acetamide derivative, featuring an acetamide functional group attached to an aromatic or heterocyclic structure.

Key Features:

  • Molecular Formula: C16H18ClN3O2

  • Molecular Weight: Approximately 319.78 g/mol, though some sources report it as 301.77 g/mol.

  • CAS Number: 1448130-65-1.

Chemical Reactions:

  • Substitution Reactions: The compound can undergo various chemical transformations, including substitution reactions, which are essential for modifying its structure to enhance biological activity or synthesize analogs.

  • Analytical Techniques: Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor reaction progress and assess product purity.

Biological Activities and Potential Applications

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide exhibit a range of biological activities. While the specific biological activity of this compound requires further investigation, preliminary studies suggest potential therapeutic effects, particularly in modulating neurotransmitter systems in the central nervous system.

Potential Therapeutic Areas:

  • Central Nervous System Disorders: The compound may interact with specific receptors or enzymes involved in neurochemical signaling pathways, potentially offering therapeutic effects in conditions like anxiety or depression.

Structural Variants and Comparisons

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide, each with unique features that influence their biological activity and pharmacokinetic properties.

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(3-methoxyphenyl)acetamideMethoxyphenyl group instead of chlorophenoxyDifferent pharmacological profiles due to methoxy substitution
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-fluorophenyl)acetamideFluorinated phenyl groupEnhanced metabolic stability due to fluorination
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(dimethylamino)phenyl]acetamideDimethylamino groupIncreased polarity affecting bioavailability

These structural variations highlight the importance of substituents in influencing biological activity and pharmacokinetics, making them valuable in drug development efforts.

Future Research Directions

Further research is necessary to fully explore the therapeutic potential and mechanisms of action of 2-(4-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide within biological systems. This includes detailed interaction studies to understand how the compound interacts with biological targets, which will be crucial for elucidating its pharmacodynamics and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator